molecular formula C21H25N3 B12584417 1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]- CAS No. 302799-85-5

1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]-

Cat. No.: B12584417
CAS No.: 302799-85-5
M. Wt: 319.4 g/mol
InChI Key: PYSOOABSVFOEGD-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]- is a complex organic compound with a unique structure that combines a benzenediamine core with a piperidinyl-propynyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the benzenediamine core, followed by the introduction of the piperidinyl-propynyl side chain through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions are carefully controlled to favor the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediamine: A simpler analog without the piperidinyl-propynyl side chain.

    1,3-Benzenediamine, 4-(phenylazo)-: Another derivative with different substituents.

Uniqueness

1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzenediamine core with a piperidinyl-propynyl side chain makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of 1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3/c22-20-9-8-18(16-21(20)23)7-4-12-24-13-10-19(11-14-24)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,10-15,22-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSOOABSVFOEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC(=C(C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445210
Record name 1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302799-85-5
Record name 1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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